molecular formula C8H6N2O3 B142042 5-Methyl-2-nitrophenyl isocyanate CAS No. 152645-33-5

5-Methyl-2-nitrophenyl isocyanate

Cat. No. B142042
M. Wt: 178.14 g/mol
InChI Key: XRYLXAIOORHIOB-UHFFFAOYSA-N
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Description

5-Methyl-2-nitrophenyl isocyanate (CAS# 152645-33-5) is a useful research chemical compound . It is also known by its IUPAC name, 2-isocyanato-4-methyl-1-nitrobenzene .


Molecular Structure Analysis

The linear formula of 5-Methyl-2-nitrophenyl isocyanate is CH3C6H3(NO2)NCO . Its molecular weight is 178.14 . The SMILES string representation is Cc1ccc(c(c1)N=C=O)N+=O . The InChI representation is 1S/C8H6N2O3/c1-6-2-3-8(10(12)13)7(4-6)9-5-11/h2-4H,1H3 .


Physical And Chemical Properties Analysis

5-Methyl-2-nitrophenyl isocyanate has a boiling point of 305 ℃ at 760 mmHg . Its density is 1.27 g/cm3 .

Scientific Research Applications

Synthesis of New Compounds

  • 5-Methyl-2-nitrophenyl isocyanate is used in the synthesis of new substituted 5-methyl-3,5-diphenylimidazolidine-2,4-diones. This process involves the reaction of substituted phenyl isocyanates with amino compounds, leading to the formation of ureidocarboxylic acids and imidazolidin-2,4-diones, which are characterized by NMR spectroscopy (Sedlák et al., 2005).

Vibrational and DFT Analysis

  • Vibrational spectra and Density Functional Theory (DFT) analysis of 5-Methyl-2-nitrophenyl isocyanate are used to understand its conformational properties. This includes the study of cis and trans conformers and their energy differences, which is crucial for understanding the molecular behavior of such compounds (Tonannavar et al., 2012).

Preparation of Carbamates

  • A method for preparing 4-nitrophenyl N-methyl- and N-alkylcarbamates involves the treatment of 4-nitrophenyl chloroformate with alkylammonium hydrochloride salts. This process yields safer alternatives to highly toxic methyl isocyanate, demonstrating 5-Methyl-2-nitrophenyl isocyanate’s relevance in producing less hazardous compounds (Peterson et al., 2006).

Polymer Synthesis and Applications

  • Isocyanates like 5-Methyl-2-nitrophenyl isocyanate are important in polymer synthesis, particularly for creating polyurethanes and polyureas. Research in this area explores the conversion of isocyanato groups under various conditions, leading to the formation of reactive polymers, which have potential industrial applications (Ghosh, 2017).

Future Directions

5-Methyl-2-nitrophenyl isocyanate is currently used for proteomics research . As research progresses, new applications and uses for this compound may be discovered.

properties

IUPAC Name

2-isocyanato-4-methyl-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c1-6-2-3-8(10(12)13)7(4-6)9-5-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRYLXAIOORHIOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40404780
Record name 5-Methyl-2-nitrophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-nitrophenyl isocyanate

CAS RN

152645-33-5
Record name 5-Methyl-2-nitrophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methyl-2-nitrophenyl isocyanate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RA Mack, V St. Georgiev, ESC Wu… - The Journal of Organic …, 1993 - ACS Publications
… Preparation of 5-Methyl-2-nitrophenyl Isocyanate(3c). This reaction should be performed in a well-ventillated fume hood. While protected by a CaClj drying tube, a solution of 2- nitro-5-…
Number of citations: 8 pubs.acs.org

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